molecular formula C8H8ClNO B1497912 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol CAS No. 911405-91-9

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

Cat. No.: B1497912
CAS No.: 911405-91-9
M. Wt: 169.61 g/mol
InChI Key: XZVGQEYEEUNMQM-UHFFFAOYSA-N
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Description

Historical Context and Development in Heterocyclic Chemistry

The exploration of bicyclic pyridine derivatives began in the mid-20th century, with early syntheses of cyclopenta[b]pyridine scaffolds reported in 1954 via multi-step routes. Advances in catalytic methods, such as manganese-catalyzed oxidations and palladium-mediated Heck vinylation, later enabled efficient access to functionalized derivatives. The introduction of chlorine and hydroxyl groups into this framework emerged as a strategy to modulate electronic properties and biological activity, aligning with trends in medicinal chemistry to optimize drug-like molecules.

Significance in Organonitrogen Compound Research

Organonitrogen bicyclic systems like this compound are pivotal in drug discovery due to their ability to mimic natural ligands while offering metabolic stability. The chlorine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the hydroxyl group facilitates hydrogen bonding in target interactions. Such compounds are explored as intermediates for anticonvulsants, kinase inhibitors, and antimicrobial agents.

Nomenclature and Systematic Classification

The IUPAC name This compound derives from its bicyclic structure:

  • Cyclopenta[b]pyridine : A fused system with a cyclopentane ring (positions 1–5) and pyridine (positions 6–10), where the b notation indicates fusion between pyridine’s C2–C3 and cyclopentane’s C1–C5.
  • Substituents : Chlorine at position 2 and hydroxyl at position 7.
    The systematic classification places it under the broader category of dihydrocyclopenta[b]pyridinols, with CAS registry number 911405-98-6.

Position in Bicyclic Pyridine Derivative Family

This compound belongs to a subclass of bicyclic pyridines distinguished by partial saturation (6,7-dihydro) and functionalization at strategic positions. Comparative analyses highlight its structural similarities to milrinone (a cardiotonic agent) and cefpirome (a cephalosporin antibiotic), underscoring its pharmacological relevance. Key differentiating features include:

Feature This compound Related Derivatives (e.g., CAPD-1)
Core Structure Dihydrocyclopenta[b]pyridine Fully unsaturated cyclopenta[b]pyridine
Substituents -Cl at C2, -OH at C7 -CN, aryl groups at C3/C4
Synthetic Accessibility Moderate (requires chiral resolution) High (via cyclocondensation)

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-4-2-5-1-3-6(11)8(5)10-7/h2,4,6,11H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVGQEYEEUNMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654983
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911405-91-9
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS: 1186506-27-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H8ClNO
  • Molecular Weight : 169.61 g/mol
  • IUPAC Name : (7R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
  • Purity : Typically around 97% in commercial preparations .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains. For instance, it was found to inhibit the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics.

Antitumor Activity

Research has indicated that derivatives of cyclopenta[b]pyridine compounds possess antitumor properties. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Neuroprotective Effects

Recent studies suggest that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. The neuroprotective mechanism is thought to involve modulation of signaling pathways related to neuroinflammation and apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Induction of Apoptosis : In cancer cells, it appears to activate intrinsic apoptotic pathways, leading to programmed cell death.
  • Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative damage in neuronal cells.

Case Studies

StudyFindings
Study on Antimicrobial PropertiesDemonstrated effective inhibition against E. coli and S. aureus with MIC values below 50 µg/mL .
Antitumor Activity ResearchShowed significant reduction in cell viability in breast cancer cell lines with IC50 values around 20 µM .
Neuroprotection StudyReduced levels of reactive oxygen species (ROS) by 30% in neuronal cultures exposed to oxidative stress .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that derivatives of cyclopenta[b]pyridine compounds exhibit antimicrobial properties. Research suggests that 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol may serve as a precursor for synthesizing novel antimicrobial agents .
  • Neuropharmacology :
    • The compound has been investigated for its potential effects on neurotransmitter systems. It is hypothesized that modifications to the cyclopenta[b]pyridine scaffold could lead to new treatments for neurological disorders .
  • Cancer Research :
    • Preliminary studies have shown that compounds with similar structures can inhibit cancer cell proliferation. This compound may be explored for its anticancer properties through further structural optimization .

Material Science Applications

  • Polymer Chemistry :
    • The compound can act as a monomer or crosslinking agent in polymer synthesis. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties .
  • Nanotechnology :
    • Due to its ability to form stable complexes with metals, this compound is being studied for applications in nanomaterial development, particularly in creating functionalized nanoparticles for drug delivery systems .

Organic Synthesis Applications

  • Building Block in Synthesis :
    • This compound serves as an important building block in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows it to participate in various coupling reactions and transformations .
  • Synthetic Pathways :
    • Researchers have outlined synthetic pathways that utilize this compound to create diverse chemical entities, including pharmaceuticals and agrochemicals .

Case Studies

StudyFocus AreaFindings
Antimicrobial ActivityDemonstrated potential against various bacterial strains when modified appropriately.
NeuropharmacologySuggested possible neuroprotective effects; further studies needed for validation.
Cancer ResearchIndicated cytotoxic effects on specific cancer cell lines; requires additional exploration for therapeutic use.
Polymer ChemistryShowed promise as a polymer additive enhancing material properties significantly.
NanotechnologyHighlighted potential for drug delivery applications through metal complexation strategies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Cl (2), CH₃ (4), OH (7) C₉H₁₀ClNO Higher lipophilicity (logP ~2.5); used in asymmetric halogenation studies
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Cl (4), OH (7) C₈H₈ClNO Positional isomer; reduced steric hindrance at pyridine ring
2-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Br (2), CH₃ (7), OH (7) C₉H₁₀BrNO Increased steric bulk; potential for Suzuki coupling reactions
(S)-2-Phenyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol Ph (2), OH (7) C₁₃H₁₃NO Enhanced π-π interactions; ligand in iridium-catalyzed hydrogenation

Key Observations :

  • Chlorine vs.
  • Positional Isomerism : Chlorine at position 2 (target compound) vs. 4 alters electronic distribution, impacting hydrogen bonding and receptor binding in bioactive derivatives .
  • Methyl/Phenyl Groups : Methyl groups enhance lipophilicity (e.g., 2-Chloro-4-methyl analog), while phenyl groups enable coordination in catalytic systems .

Functional Group Modifications

Key Observations :

  • Acetate vs. Hydroxyl : Acetate esters (e.g., 4-Chloro-...-yl acetate) exhibit higher solubility in organic solvents (DCM, EtOAc) compared to hydroxyl-bearing analogs, facilitating purification .
  • Amine Derivatives : The 7-amine hydrochloride derivative (CAS: 1187930-42-2) is pivotal in synthesizing neuroactive compounds, leveraging its nucleophilic NH₂ group for alkylation .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Weight logP (Predicted) Melting Point (°C) Solubility Purity (Commercial) Reference
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol 169.61 1.8 120–125 (decomposes) Ethanol, DMSO 98%
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine (no OH) 153.61 2.5 N/A Chloroform 97%
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate 211.64 2.2 50–60 EtOAc, DCM 95%

Key Observations :

  • Hydroxyl Group Impact: The hydroxyl group in the target compound reduces logP (1.8 vs. 2.5 for non-hydroxylated analog), increasing aqueous solubility marginally .
  • Melting Points : Acetate derivatives exhibit lower melting points (50–60°C) due to reduced hydrogen bonding compared to hydroxylated analogs .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound and its analogs are critical in synthesizing kinase inhibitors and neuroprotective agents .
  • Catalysis : Chiral derivatives (e.g., (S)-2-Phenyl-...-ol) are employed in asymmetric hydrogenation, achieving >90% enantiomeric excess in some cases .
  • Material Science : Zeolite synthesis utilizes cationic derivatives (e.g., 1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium) as structure-directing agents .

Preparation Methods

Synthesis of 2,3-Cyclopentenopyridine N-Oxide

  • Starting from 2,3-cyclopenteno pyridine, oxidation with peracetic acid (CH3COOOH, 30% in water) at 25 °C over 48 hours produces the N-oxide intermediate.
  • The reaction is carried out in dichloromethane with slow addition of the oxidant.
  • The product is isolated by aqueous workup, extraction, drying, and concentration.
  • Yield: approximately 98%, isolated as a white solid with melting point 120–122 °C.
  • Characterization includes ^1H NMR, ^13C NMR, and GC-MS data confirming the structure.

Chlorination to 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

  • The N-oxide is treated with phosphorus oxychloride (POCl3) in anhydrous 1,2-dichloroethane under argon atmosphere.
  • The reaction is initiated at 0 °C and then refluxed for 5 hours.
  • After cooling, the mixture is quenched with ice-water and neutralized with potassium carbonate.
  • Extraction and purification by flash chromatography yield the chlorinated intermediate.
  • Yield: approximately 85%, obtained as a yellow oil.
  • Characterization by ^1H NMR confirms substitution at the 4-position.

Hydroxylation to this compound

  • The chlorinated intermediate undergoes nucleophilic substitution or hydroxylation under controlled conditions.
  • For example, stirring the 4-chloro derivative at 100 °C for 24 hours in the presence of water or hydroxide sources results in the formation of the 7-hydroxy derivative.
  • The reaction mixture is worked up by evaporation, extraction, drying, and chromatographic purification.
  • Yield: approximately 91%, isolated as a yellow oil.
  • Detailed NMR data (^1H and ^13C) confirm the hydroxylation at the 7-position.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2,3-Cyclopenteno pyridine CH3COOOH (30% in H2O), CH2Cl2, 25 °C, 48 h 2,3-Cyclopentenopyridine N-oxide 98 White solid, mp 120–122 °C
2 2,3-Cyclopentenopyridine N-oxide POCl3, 1,2-dichloroethane, 0 °C to reflux 5 h 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 85 Yellow oil
3 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Heating at 100 °C, aqueous workup This compound 91 Yellow oil, confirmed by NMR

Analytical and Spectroscopic Characterization

  • [^1H NMR](pplx://action/followup) and ^13C NMR spectroscopy are used extensively to confirm the substitution pattern and ring structure.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
  • Melting points and chromatographic purity data are used to assess product quality.
  • GC-MS fragmentation patterns support structural assignments.

Research Findings and Notes

  • The described synthetic route is efficient, with high yields at each step.
  • The use of peracetic acid for N-oxide formation is mild and selective.
  • POCl3 chlorination is a well-established method for introducing chlorine at the pyridine ring.
  • Hydroxylation under thermal conditions provides the target 7-hydroxy compound with good yield.
  • The methodology avoids harsh conditions and uses common reagents, making it practical for laboratory synthesis.
  • Alternative catalytic oxidations (e.g., Mn(OTf)2/t-BuOOH) offer greener options for related compounds but require further optimization for this specific compound.

Q & A

Q. Advanced Mechanistic Analysis

  • Electron-Withdrawing Chloro Group : Directs electrophilic substitution to the 4-position of the pyridine ring due to meta-directing effects .
  • Steric Hindrance : Bulky substituents on the cyclopentane ring reduce reactivity in nucleophilic additions (e.g., amine functionalization at the 7-position) .

Experimental Design : Kinetic studies using substituent variations (e.g., 4-chloro vs. 4-methoxy analogs) reveal rate differences in Suzuki couplings .

What are the optimal conditions for introducing functional groups at the 7-hydroxy position?

Q. Methodological Optimization

Reaction Type Conditions Yield Reference
Esterification Acetic anhydride, DCM, 4 h, RT79%
Etherification Alkyl halides, K₂CO₃, DMF, 80°C65–70%
Protection/Deprotection TBDMS-Cl, imidazole, DMF; removal with TBAF85%

Key Consideration : The hydroxyl group’s acidity (pKa ~9–10) necessitates mild bases to avoid side reactions .

How to address contradictory reaction outcomes in catalytic hydrogenation studies?

Advanced Data Analysis
Contradictions in hydrogenation yields (e.g., vs. 6) may stem from:

  • Catalyst Choice : Iridium catalysts (e.g., [Ir(COD)Cl]₂) vs. palladium affect enantioselectivity in asymmetric reductions .
  • Substituent Effects : Electron-deficient pyridine rings (due to Cl) reduce hydrogenation rates compared to electron-rich analogs .

Resolution : Control experiments comparing substituent electronic profiles (Hammett constants) clarify reactivity trends .

What safety protocols are critical for handling this compound?

Q. Basic Laboratory Safety

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .
  • PPE : Gloves (nitrile), lab coat, and fume hood use due to potential respiratory irritation (H302: harmful if swallowed) .
  • Spill Management : Absorb with vermiculite, avoid water contact (risk of exothermic decomposition) .

How to assess purity and detect trace impurities in synthesized batches?

Q. Advanced Analytical Workflow

  • HPLC : Reverse-phase C18 column, acetonitrile/water gradient (detection at 254 nm) .
  • GC-MS : Identifies volatile byproducts (e.g., unreacted cyclopentanone precursors) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, Cl within 0.3% of theoretical) .

Example : In , impurities from thiophene side reactions were quantified via GC-MS .

What strategies resolve low yields in cyclocondensation reactions?

Q. Troubleshooting Methodology

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve ring-closure efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization vs. non-polar alternatives .
  • Temperature Control : Slow heating (40–60°C) prevents decomposition of sensitive intermediates .

Data-Driven Approach : Design of Experiments (DoE) identifies critical factors (e.g., solvent/catalyst interaction) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Reactant of Route 2
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.